molecular formula C19H29NO2 B593667 Iromycin A CAS No. 213137-53-2

Iromycin A

货号: B593667
CAS 编号: 213137-53-2
分子量: 303.4 g/mol
InChI 键: HVAVEUHAOCVIPN-DTCTWCMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

依洛霉素A具有广泛的科学研究应用:

作用机制

依洛霉素A通过选择性抑制内皮一氧化氮合酶(eNOS)发挥其作用。这种酶催化精氨酸转化为瓜氨酸,产生一氧化氮作为副产物。 通过抑制eNOS,依洛霉素A减少了一氧化氮的产生,从而调节各种生理过程,包括神经传递、宿主防御和心血管功能 .

准备方法

合成路线和反应条件

依洛霉素A的合成采用了一种会聚式方法,包括吡啶酮环的形成。一种方法是从α-吡喃酮的氨解或β-酮酯的烯胺与丙二酸衍生物的反应开始。 该过程涉及多个步骤,包括形成4-乙酰氧基-3,6-二甲基-5-丙基吡喃-2-酮和6-甲基吡啶酮等中间体 .

工业生产方法

依洛霉素A的工业生产通常通过使用链霉菌属菌株的发酵过程来实现。 发酵条件经过优化以最大限度地提高依洛霉素A的产量,然后进行提取和纯化过程以分离该化合物 .

化学反应分析

反应类型

依洛霉素A会经历各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。

    还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。

    取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

用于依洛霉素A反应的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,以确保形成所需产物 .

主要产物

依洛霉素A反应形成的主要产物包括具有修饰的官能团的各种衍生物,它们可能表现出不同的生物活性 .

相似化合物的比较

类似化合物

依洛霉素A的独特性

依洛霉素A的独特性在于其选择性抑制内皮NOS,这使其区别于可能针对不同酶或表现出不同生物活性的其他吡啶酮代谢产物。 这种选择性使依洛霉素A成为研究一氧化氮相关通路和开发靶向疗法的宝贵工具 .

属性

CAS 编号

213137-53-2

分子式

C19H29NO2

分子量

303.4 g/mol

IUPAC 名称

6-[(2E,5E)-3,7-dimethylocta-2,5-dienyl]-4-hydroxy-3-methyl-5-propyl-1H-pyridin-2-one

InChI

InChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+

InChI 键

HVAVEUHAOCVIPN-DTCTWCMCSA-N

SMILES

CCCC1=C(NC(=O)C(=C)C1=O)CC=C(C)CC=CC(C)C

手性 SMILES

CCCC1=C(NC(=O)C(=C1O)C)C/C=C(\C)/C/C=C/C(C)C

规范 SMILES

CCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C

同义词

NK 26588

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iromycin A
Reactant of Route 2
Iromycin A
Reactant of Route 3
Iromycin A
Reactant of Route 4
Iromycin A
Reactant of Route 5
Iromycin A
Reactant of Route 6
Iromycin A
Customer
Q & A

Q1: What is Iromycin A and where is it found?

A1: this compound is a naturally occurring alpha-pyridone metabolite, first isolated from Streptomyces sp. Dra 17. [] It belongs to a family of rare compounds, the iromycins (A-D), which are characterized by a unique N-heterocyclic core structure and two unusual side chains. []

Q2: How does this compound exert its biological activity?

A2: this compound acts as an inhibitor of nitric oxide synthases (NOS). [] NOS is a family of enzymes responsible for producing nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. Notably, this compound displays selectivity towards endothelial NOS over neuronal NOS, making it a promising candidate for further investigation in medical therapy and basic research. []

Q3: How is this compound biosynthesized?

A3: Research suggests that this compound biosynthesis follows an unusual polyketide pathway. [] Experiments using 13C- and 15N-labeled precursors confirmed this pathway and ruled out an isoprenoid origin. [] Additionally, studies revealed a unique detoxification pathway within the host strain (Streptomyces sp.) for this particular secondary metabolite. []

Q4: Has the structure of this compound been confirmed synthetically?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] This convergent approach involved the preparation of two key fragments: a 6-bromomethylpyrone ring and an unsaturated side chain. [, , ] These fragments were then coupled and subsequently treated with liquid ammonia to yield this compound. [, , ]

Q5: Does this compound have any other potential applications besides NOS inhibition?

A6: Research indicates that this compound might also influence the biosynthesis of thaxtomin A, a phytotoxin produced by some Streptomyces species. [] It's suggested that this compound might inhibit bacterial nitric oxide synthase, potentially interfering with thaxtomin A production. [] This finding hints at a potential role of this compound in plant-microbe interactions, though further investigation is needed.

Q6: Are there any new analogs of this compound?

A7: Yes, research has identified new this compound analogs with antimalarial properties produced by Streptomyces sp. RBL-0292. [] This discovery highlights the potential of exploring this compound analogs for various therapeutic applications.

Q7: What analytical techniques are used to study this compound?

A8: Several analytical techniques have been employed in this compound research. These include: * HPLC-DAD and HPLC-MS: Used for the detection and quantification of this compound and other related metabolites. [, ] * Real-Time PCR: Utilized for quantifying bacterial biomass in studies investigating this compound's role in Streptomyces pathogenicity. [] * Isotope labeling: Employed in feeding experiments to elucidate the biosynthetic pathway of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。